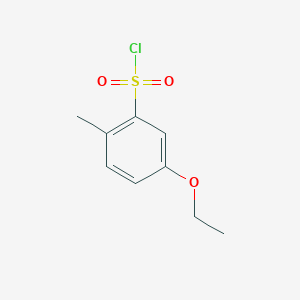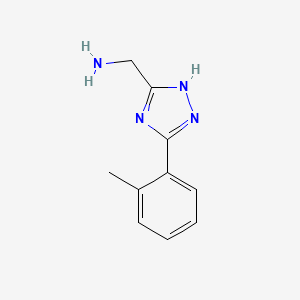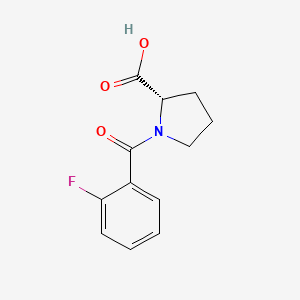
H-DL-Arg-DL-Tyr-DL-Leu-DL-Pro-DL-xiThr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proctolin is a neuropeptide found in insects and crustaceans. It was first identified in the cockroach species Periplaneta americana in 1975 . The peptide sequence of proctolin is Arg-Tyr-Leu-Pro-Thr, and it plays a significant role in modulating muscle contractions in various arthropods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Proctolin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of proctolin involves large-scale SPPS, where automated peptide synthesizers are used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide .
Análisis De Reacciones Químicas
Types of Reactions
Proctolin undergoes various chemical reactions, including hydrolysis and enzymatic degradation. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds . Enzymatic degradation involves peptidases that cleave the peptide into its constituent amino acids .
Common Reagents and Conditions
Enzymatic Degradation: Peptidases such as trypsin and chymotrypsin are commonly used to study the enzymatic breakdown of proctolin.
Major Products Formed
The major products formed from the hydrolysis and enzymatic degradation of proctolin are its constituent amino acids: arginine, tyrosine, leucine, proline, and threonine .
Aplicaciones Científicas De Investigación
Proctolin has a wide range of scientific research applications:
Mecanismo De Acción
Proctolin acts as a neuromodulator by binding to specific receptors on the surface of muscle cells, leading to the activation of intracellular signaling pathways . This binding triggers the release of secondary messengers such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which ultimately result in muscle contraction . The primary molecular targets of proctolin are G-protein-coupled receptors (GPCRs) that mediate its effects .
Comparación Con Compuestos Similares
Proctolin is unique among neuropeptides due to its specific amino acid sequence and its role in arthropod neuromodulation . Similar compounds include:
FMRFamide: Another neuropeptide found in invertebrates that modulates muscle contractions.
Leucomyosuppressin: A peptide that inhibits muscle contractions in insects.
Sulfakinin: A neuropeptide that influences feeding behavior and muscle contractions in insects.
Proctolin’s distinct sequence and specific receptor interactions make it a valuable tool for studying neuromodulation in arthropods .
Propiedades
IUPAC Name |
2-[[1-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPPLMEDQDAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylate](/img/structure/B12110294.png)

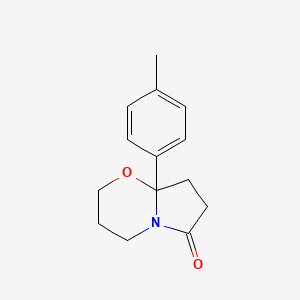
![8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12110321.png)

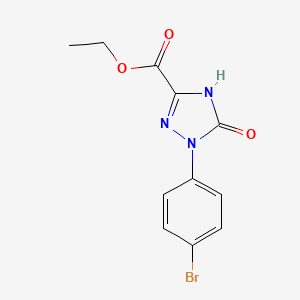

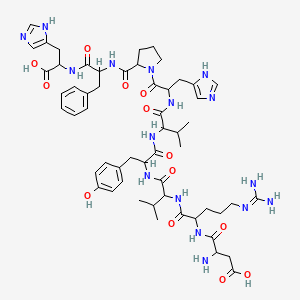
![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)
